5'-(4,4'-Dimethoxytrityl)-5-methyluridine 5'-(4,4'-Dimethoxytrityl)-5-methyluridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550232
InChI: InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1
SMILES:
Molecular Formula: C31H34N2O8
Molecular Weight: 562.6 g/mol

5'-(4,4'-Dimethoxytrityl)-5-methyluridine

CAS No.:

Cat. No.: VC16550232

Molecular Formula: C31H34N2O8

Molecular Weight: 562.6 g/mol

* For research use only. Not for human or veterinary use.

5'-(4,4'-Dimethoxytrityl)-5-methyluridine -

Specification

Molecular Formula C31H34N2O8
Molecular Weight 562.6 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1
Standard InChI Key DUEVXRVIGZMBAG-UUPMBCKFSA-N
Isomeric SMILES CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O
Canonical SMILES CC1CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

5'-(4,4'-Dimethoxytrityl)-5-methyluridine belongs to the class of protected nucleosides, featuring a uridine backbone modified at two key positions:

  • 5'-Position: A dimethoxytrityl group (C₃₂H₂₈O₂), which serves as a temporary protective moiety during solid-phase oligonucleotide synthesis. This hydrophobic group prevents unwanted side reactions and enables selective deprotection under mild acidic conditions .

  • 5-Position: A methyl group substituted on the uracil base, which enhances base-pairing specificity and reduces nuclease susceptibility in resulting oligonucleotides.

The compound’s molecular formula is reported as C₃₁H₃₂N₂O₈ (molecular weight: 560.59 g/mol) in some sources , while others specify C₃₁H₃₄N₂O₈ (562.6 g/mol). This discrepancy may arise from differences in hydration states or measurement methodologies. The IUPAC name, 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione, reflects its stereochemical complexity.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number138239-62-0
Molecular FormulaC₃₁H₃₂N₂O₈ / C₃₁H₃₄N₂O₈
Molecular Weight560.59 g/mol / 562.6 g/mol
Exact Mass560.21600
LogP2.49
Protective Group4,4'-Dimethoxytrityl (DMTr)

Stereochemical Considerations

The ribose sugar adopts a β-D-ribofuranosyl conformation, ensuring proper Watson-Crick base pairing in oligonucleotides. The DMTr group’s bulky aromatic structure introduces steric hindrance, which necessitates precise reaction conditions during oligonucleotide chain elongation.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine typically involves the following steps:

  • Protection of the 5'-Hydroxyl: Treatment of 5-methyluridine with 4,4'-dimethoxytrityl chloride in anhydrous pyridine, yielding the DMTr-protected intermediate .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with purity confirmed via HPLC (>98%) .

Analytical Data

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra show characteristic signals for the DMTr group (aromatic protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.7 ppm) and the ribose protons (δ 5.2–6.2 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 560.21600 [M + Na]⁺ .

Biological Applications

DNA/RNA Labeling and Tracking

The compound’s thymidine analog structure allows incorporation into replicating DNA, enabling cell proliferation assays. Researchers utilize it to:

  • Track DNA synthesis in vitro and in vivo via fluorescent or radioactive tagging .

  • Study cell cycle dynamics in cancer models, leveraging its insertional activity without disrupting replication fidelity .

Therapeutic Oligonucleotide Synthesis

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is integral to manufacturing:

  • siRNAs: Its methyl group stabilizes duplex structures, enhancing gene-silencing efficacy in RNA interference (RNAi) therapies.

  • Antisense Oligonucleotides (ASOs): The DMTr group facilitates stepwise solid-phase synthesis, enabling precise sequence control.

Table 2: Comparison with Related Nucleoside Analogs

CompoundKey FeatureApplication
5'-O-DMTr-2'-O-methyluridine2'-O-methylationImproved nuclease resistance
5'-O-DMTr-2'-fluoro-uridine2'-fluoro substitutionEnhanced binding affinity
5'-O-DMTr-5-methyluridine (this compound)5-methyl substitutionStabilized base pairing

Research Findings and Innovations

Stability Enhancements

Studies demonstrate that oligonucleotides incorporating 5'-(4,4'-Dimethoxytrityl)-5-methyluridine exhibit:

  • Thermal Stability: A 5–10°C increase in melting temperature (Tm) compared to unmodified strands, due to methyl-induced hydrophobic interactions.

  • Serum Half-Life: Extended half-life from <1 hour to >24 hours in human serum, critical for in vivo therapeutic applications.

Future Directions

Ongoing research aims to:

  • Develop novel derivatives with dual protective groups for branched oligonucleotide synthesis.

  • Optimize automated synthesis protocols to reduce waste and improve yields.

  • Explore applications in CRISPR-Cas9 gene-editing systems as stabilizing modulators.

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